molecular formula C16H19N5O4 B5975375 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide

4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide

Cat. No. B5975375
M. Wt: 345.35 g/mol
InChI Key: ORWOXFXMKNIHEN-UHFFFAOYSA-N
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Description

4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of pyrazole-based derivatives.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an anti-inflammatory agent, antifungal agent, and antibacterial agent.

Mechanism of Action

The mechanism of action of 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase I, histone deacetylase, and carbonic anhydrase. These enzymes play a crucial role in the regulation of various cellular processes such as DNA replication, gene expression, and cell signaling. Inhibition of these enzymes can lead to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. The compound has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, leading to its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The compound has several advantages as well as limitations for lab experiments. One of the major advantages is its potent anticancer activity against a wide range of cancer cell lines. However, its low solubility in water and other solvents can limit its use in certain experiments. Additionally, the compound's stability and shelf life can be a concern, which may require special storage conditions.

Future Directions

There are several future directions for research on 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide. One of the major future directions is to further explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as an anti-inflammatory agent, antifungal agent, and antibacterial agent needs to be further investigated. Other future directions include the development of more efficient synthesis methods, improving its solubility and stability, and exploring its potential use in combination therapy with other anticancer agents.
Conclusion:
In conclusion, 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown potent anticancer activity, potential use in the treatment of neurodegenerative disorders, and other potential applications as an anti-inflammatory agent, antifungal agent, and antibacterial agent. However, further research is needed to fully understand its mechanism of action, improve its solubility and stability, and explore its potential use in combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide involves the reaction of 4-aminobenzamide with 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid and butyric anhydride in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

properties

IUPAC Name

4-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-10-15(21(24)25)11(2)20(19-10)9-3-4-14(22)18-13-7-5-12(6-8-13)16(17)23/h5-8H,3-4,9H2,1-2H3,(H2,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWOXFXMKNIHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C(=O)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide

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